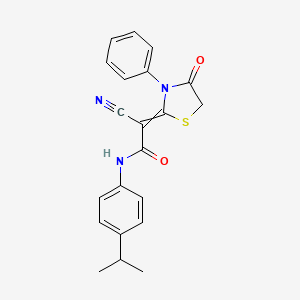

C21H19N3O2S

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19N3O2S |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-(4-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C21H19N3O2S/c1-14(2)15-8-10-16(11-9-15)23-20(26)18(12-22)21-24(19(25)13-27-21)17-6-4-3-5-7-17/h3-11,14H,13H2,1-2H3,(H,23,26) |

InChI Key |

KMEUNTKKSXKILK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of Coumarin-Thiadiazole Hybrids

Disclaimer: The chemical formula C21H19N3O2S corresponds to numerous compounds. Due to the limited availability of in-depth, publicly accessible data on a single, well-characterized compound with this specific formula, this guide will focus on a closely related and well-documented representative from the coumarin-thiadiazole hybrid family: 2-((5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-yl)methoxy)-4-methyl-2H-chromen-7-one . This compound shares the core structural features of a coumarin linked to a thiadiazole ring and has been synthesized and evaluated for its biological activity, providing a valuable case study for researchers.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of a representative coumarin-thiadiazole hybrid, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The representative compound, a coumarin-thiadiazole hybrid, integrates two key pharmacophores: a coumarin nucleus and a 1,3,4-thiadiazole ring. These hybrid structures are of significant interest in medicinal chemistry due to their potential for a wide range of biological activities.

Table 1: Chemical Identification of the Representative Coumarin-Thiadiazole Hybrid

| Identifier | Value |

| IUPAC Name | 2-((5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-yl)methoxy)-4-methyl-2H-chromen-7-one |

| Molecular Formula | C22H21N3O3S |

| Molecular Weight | 407.49 g/mol |

| Canonical SMILES | CN(C)c1ccc(cc1)c2nnc(s2)COC3=CC(=O)OC4=C3C=C(C=C4)C |

| Core Scaffolds | Coumarin, 1,3,4-Thiadiazole |

Physicochemical Properties

The physicochemical properties of coumarin-thiadiazole hybrids are crucial for their pharmacokinetic and pharmacodynamic profiles. While experimental data for this specific analogue is not extensively published, predicted properties provide valuable insights for drug development.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | 170-172 °C[1] |

| LogP (o/w) | 3.5 - 4.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 85.9 Ų |

Synthesis and Experimental Protocols

The synthesis of coumarin-thiadiazole hybrids typically involves a multi-step process. The following is a representative experimental protocol for the synthesis of the selected analogue, based on established methodologies for this class of compounds.[1]

Synthesis of the Coumarin Intermediate (7-hydroxy-4-methylcoumarin)

A common method for the synthesis of the 7-hydroxy-4-methylcoumarin core is the Pechmann condensation.

-

Reaction: Resorcinol is reacted with ethyl acetoacetate in the presence of a condensing agent, such as sulfuric acid.

-

Procedure:

-

Resorcinol and ethyl acetoacetate are mixed in equimolar amounts.

-

The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 7-hydroxy-4-methylcoumarin.

-

Synthesis of the Thiadiazole Intermediate

The substituted 1,3,4-thiadiazole moiety is typically synthesized from a corresponding benzoic acid and thiosemicarbazide.

-

Reaction: 4-(dimethylamino)benzoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

-

Procedure:

-

4-(dimethylamino)benzoic acid and thiosemicarbazide are mixed.

-

POCl3 is added dropwise with stirring, and the mixture is refluxed for a specified time.

-

After cooling, the reaction mixture is carefully poured into water.

-

The resulting solid is filtered, washed, and recrystallized to give the 5-(4-(dimethylamino)phenyl)-1,3,4-thiadiazol-2-amine intermediate.

-

Coupling of Coumarin and Thiadiazole Moieties

The final step involves linking the two heterocyclic systems.

-

Reaction: The synthesized 7-hydroxy-4-methylcoumarin is first reacted with an appropriate linker, such as ethyl bromoacetate, to introduce a reactive site. This is followed by reaction with the thiadiazole intermediate.

-

Procedure:

-

7-hydroxy-4-methylcoumarin is reacted with ethyl bromoacetate in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) under reflux to yield an ethyl acetate derivative of the coumarin.

-

The resulting intermediate is then reacted with the synthesized thiadiazole derivative to form the final hybrid molecule.

-

Biological Activity and Mechanism of Action

Coumarin-thiadiazole hybrids have been investigated for a range of biological activities, with a notable focus on enzyme inhibition.

Acetylcholinesterase (AChE) Inhibition

This class of compounds has shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.

Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | IC50 (µM) |

| Representative Compound (9b from source) | 0.75[1] |

| Donepezil (Reference Drug) | 0.023[1] |

The data indicates that while the representative compound is a potent inhibitor of AChE, it is less potent than the standard drug Donepezil.[1] Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on both the coumarin and thiadiazole rings significantly influence the inhibitory activity.[1]

Proposed Mechanism of Action

The inhibitory action of these hybrids on AChE is thought to involve interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The coumarin moiety often binds to the PAS, while the thiadiazole portion interacts with the CAS.[1]

Conclusion

The coumarin-thiadiazole scaffold represents a promising platform for the development of novel therapeutic agents. The representative compound discussed in this guide demonstrates significant potential as an acetylcholinesterase inhibitor. Further research focusing on optimizing the substituents on both heterocyclic rings could lead to the development of more potent and selective drug candidates. The detailed synthetic protocols and biological data presented here provide a solid foundation for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide to the Synthesis of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile, a complex heterocyclic compound with potential applications in medicinal chemistry. The synthesis is based on established one-pot, multi-component reaction strategies for hexahydroquinoline derivatives.[1][2][3] While a direct synthetic protocol for this specific molecule is not extensively documented in publicly available literature, this guide extrapolates from well-established methodologies for analogous structures.

Core Synthesis Strategy: Multi-Component Reaction

The synthesis of the target hexahydroquinoline derivative can be efficiently achieved through a one-pot, four-component condensation reaction. This approach is favored for its high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[2][3] The key precursors for this synthesis are a suitable 1,3-dicarbonyl compound, thiophene-3-carbaldehyde, malononitrile, and 4-methoxyaniline.

The general reaction mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final hexahydroquinoline scaffold. Various catalysts, including ionic liquids and Lewis acids, can be employed to facilitate this transformation, often under mild and environmentally friendly conditions.[1][4]

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of similar hexahydroquinoline derivatives.[1][3]

Materials:

-

Cyclohexane-1,3-dione (or Dimedone)

-

Thiophene-3-carbaldehyde

-

Malononitrile

-

4-Methoxyaniline

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., [H2-DABCO][HSO4]2, L-proline, or piperidine)

-

Hydrochloric acid (for work-up, if necessary)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, combine equimolar amounts (e.g., 1 mmol) of cyclohexane-1,3-dione, thiophene-3-carbaldehyde, malononitrile, and 4-methoxyaniline in a suitable solvent such as ethanol (5-10 mL).

-

Add a catalytic amount of a suitable catalyst (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature or under gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

-

Upon completion of the reaction (typically within 1-4 hours, as indicated by TLC), the product may precipitate out of the solution.

-

If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, pour the reaction mixture into cold water and stir for 15-20 minutes.

-

Collect the resulting solid by filtration, wash with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of analogous hexahydroquinoline derivatives, providing an expected range for the synthesis of the target compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | L-proline | Ethanol | Room Temp | 2-3 | 85-95 |

| 2 | Piperidine | Ethanol | Reflux | 4-6 | 80-90 |

| 3 | [H2-DABCO][HSO4]2 | Ethanol | Room Temp | 0.5-1 | 90-98[1] |

| 4 | Catalyst-free | Water | 80 | 1-2 | 88-96 |

Note: The data presented in this table is representative of yields for similar hexahydroquinoline syntheses and may vary for the specific target molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot synthesis of the target compound.

Caption: General experimental workflow for the synthesis.

Proposed Signaling Pathway Interaction

While the specific biological activity and signaling pathway interactions of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile are not yet elucidated, many hexahydroquinoline derivatives have been investigated for their potential as calcium channel blockers, anti-inflammatory agents, and anticancer agents.[2][5] The structural motifs present in the target molecule, particularly the dihydropyridine-like core, suggest potential interactions with voltage-gated calcium channels or other related cellular targets. Further research, including in vitro and in vivo studies, is necessary to determine its precise mechanism of action.

A diagram for a signaling pathway is not provided as the specific interactions of this molecule are not documented in the available literature.

References

An In-depth Technical Guide to the Predicted Mechanism of Action of PI-3065

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

The compound is PI-3065. It is crucial to note that the initially provided chemical formula, C21H19N3O2S, is incorrect based on extensive database searches. The correct and widely reported molecular formula for PI-3065 is C27H31FN6OS .[1][2][3][4] This guide will proceed with the analysis of PI-3065, a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).

Predicted Mechanism of Action

PI-3065 is a potent and selective inhibitor of the p110δ catalytic subunit of Class IA PI3Ks.[1][2][3][4][5] The mechanism of action of PI-3065 is centered on its ability to block the kinase activity of p110δ, thereby inhibiting the downstream signaling cascade.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] The p110δ isoform is predominantly expressed in leukocytes, playing a critical role in immune cell signaling.[6][7] However, its involvement in the pathobiology of certain solid tumors, such as hepatocellular carcinoma, has also been established.[5]

By selectively inhibiting p110δ, PI-3065 disrupts the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and PDK1. The subsequent deactivation of the PI3K/AKT pathway leads to several key cellular outcomes:

-

Induction of Apoptosis: In cancer cells, particularly hepatocellular carcinoma (HCC), PI-3065 has been shown to induce apoptosis. This is achieved, in part, by inhibiting the expression of survivin, an anti-apoptotic protein.[5] The downregulation of survivin leads to a decrease in the mitochondrial membrane potential and promotes the release of cytochrome C, ultimately activating the caspase cascade and leading to programmed cell death.[5]

-

Inhibition of Cell Proliferation and Migration: PI-3065 has been demonstrated to suppress the proliferation, colony formation, and migration of HCC cells.[5]

-

Modulation of the Tumor Microenvironment: In the context of solid tumors, the inhibition of p110δ by PI-3065 can break the immune tolerance mediated by regulatory T cells (Tregs). This unleashes the cytotoxic activity of CD8+ T cells, leading to tumor regression.[9]

Signaling Pathway Diagram

Caption: PI-3065 inhibits the p110δ subunit of PI3K, blocking the downstream AKT/mTOR pathway and survivin activation, leading to apoptosis and reduced cell proliferation.

Quantitative Data

The inhibitory activity and efficacy of PI-3065 have been quantified in various studies. The following tables summarize the key findings.

| Parameter | p110δ | p110α | p110β | p110γ | Reference(s) |

| IC50 (nM) | 5 - 15 | 910 | 600 | >10,000 | [1][3][4][5] |

| Ki (nM) | 1.5 | - | - | - | [1][3] |

| Table 1: In Vitro Inhibitory Activity of PI-3065 against PI3K Isoforms. |

| Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference(s) |

| BALB/c mice | 4T1 (murine mammary carcinoma) | 75 mg/kg, once daily, oral gavage | Suppressed tumor growth and metastasis. | [9] |

| Nude mice | Hepatocellular Carcinoma (HCC) | Not specified | Inhibits HCC tumor growth in vivo by targeting survivin. | [5] |

| Table 2: In Vivo Efficacy of PI-3065. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of PI-3065.

In Vitro PI3K Enzyme Inhibition Assay

This assay is fundamental to determining the potency and selectivity of PI-3065 against different PI3K isoforms.

Objective: To measure the half-maximal inhibitory concentration (IC50) of PI-3065 against p110δ and other PI3K isoforms.

Principle: The assay measures the kinase activity of a specific PI3K isoform by quantifying the amount of phosphorylated lipid product (PIP3) formed from its substrate (PIP2) in the presence of ATP. The inhibitory effect of PI-3065 is determined by measuring the reduction in PIP3 production at various concentrations of the compound.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110δ/p85α, p110α/p85α, p110β/p85α, p110γ)

-

PI(4,5)P2 substrate

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with specific antibodies)

-

PI-3065 stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Stop solution (e.g., 1N HCl)

-

Detection reagents (e.g., scintillation fluid for radiolabeled ATP, anti-PIP3 antibody for ELISA-based detection)

-

96-well or 384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of PI-3065 in kinase reaction buffer.

-

In each well of the assay plate, add the PI3K enzyme and the PI(4,5)P2 substrate.

-

Add the different concentrations of PI-3065 or vehicle (DMSO) to the respective wells.

-

Pre-incubate the enzyme, substrate, and inhibitor for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding the stop solution.

-

Detect the amount of PIP3 produced. For radiolabeled assays, this can be done by separating the phosphorylated product and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with a PIP3-specific antibody can be used.

-

Plot the percentage of inhibition against the logarithm of the PI-3065 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro PI3K enzyme inhibition assay to determine the IC50 of PI-3065.

Cell Viability and Proliferation Assay (MTS Assay)

Objective: To assess the effect of PI-3065 on the viability and proliferation of cancer cells.

Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method. Metabolically active cells reduce the MTS tetrazolium compound into a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Detailed Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., hepatocellular carcinoma cells) in appropriate media and conditions.

-

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of PI-3065 in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PI-3065 or vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.

-

In Vivo Murine Mammary Carcinoma Model (4T1)

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of PI-3065 in an in vivo setting.

Principle: The 4T1 murine mammary carcinoma model is a syngeneic model that is highly tumorigenic and spontaneously metastasizes to distant organs, mimicking human breast cancer progression.[4][10][11][12][13]

Detailed Protocol:

-

Animal Model:

-

Use female BALB/c mice (6-8 weeks old).

-

-

Cell Culture and Implantation:

-

Culture 4T1 cells in appropriate medium.

-

Harvest and resuspend the cells in a sterile, serum-free medium or PBS.

-

Inject 1 x 10^5 4T1 cells in a volume of 50 µL into the mammary fat pad of each mouse.

-

-

Compound Administration:

-

Prepare PI-3065 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

-

Administer PI-3065 (e.g., 75 mg/kg) or vehicle daily via oral gavage, starting one day before tumor cell inoculation.[3]

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

-

Metastasis Assessment:

-

At the end of the study (e.g., after 4-5 weeks), euthanize the mice.

-

Harvest the primary tumor and distant organs (e.g., lungs, liver, lymph nodes).

-

Fix the tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to identify metastatic lesions.

-

-

Data Analysis:

-

Compare the tumor growth curves between the PI-3065-treated and vehicle-treated groups.

-

Quantify the number and size of metastatic nodules in the distant organs.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with PI-3065.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed hepatocellular carcinoma (HCC) cells in 6-well plates.

-

Treat the cells with various concentrations of PI-3065 or vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the cells with a 488 nm laser and detect the FITC fluorescence in the green channel and PI fluorescence in the red channel.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by PI-3065.

-

Caption: Workflow for the Annexin V/PI apoptosis assay to quantify PI-3065-induced cell death.

Conclusion

PI-3065 is a potent and selective inhibitor of the p110δ isoform of PI3K. Its mechanism of action involves the disruption of the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor immune microenvironment. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and related cancer therapies. Further investigation into the precise molecular interactions and broader therapeutic applications of PI-3065 is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. cohesionbio.com [cohesionbio.com]

- 7. broadpharm.com [broadpharm.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mouse-4t1-breast-tumor-model - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

- 13. scispace.com [scispace.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V Staining Assay [bio-protocol.org]

- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. pubcompare.ai [pubcompare.ai]

In Silico ADMET Prediction for C21H19N3O2S: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula C21H19N3O2S corresponds to numerous chemical structures. This guide provides a general framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For illustrative purposes, we will use the representative compound 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one (SMILES: CCN(CC)c1ccc2cc(C(=O)Oc2c1)c3sc(n3)c4ccccc4) as a case study. The quantitative data presented in the tables are illustrative templates and not actual predicted values for this specific molecule.

Introduction to In Silico ADMET Prediction

In modern drug discovery, the early assessment of a compound's ADMET properties is critical for reducing late-stage attrition and associated costs.[1] Unfavorable pharmacokinetics and toxicity are leading causes of drug development failure.[1] In silico ADMET prediction leverages computational models to estimate these crucial properties directly from a compound's chemical structure, offering a rapid and cost-effective method for screening and prioritizing candidates before extensive experimental testing.[2][3][4]

This technical guide outlines the core principles, methodologies, and data presentation for a comprehensive in silico ADMET profile of a compound with the molecular formula this compound.

The In Silico ADMET Prediction Workflow

The process begins with the chemical structure of the molecule, typically in a format like SMILES (Simplified Molecular Input Line Entry System). This structure serves as the input for a variety of computational models, which predict a wide range of physicochemical and pharmacokinetic properties. These predictions are then analyzed to build a comprehensive ADMET profile of the compound.

Physicochemical Properties

A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. In silico tools can predict these properties with a high degree of accuracy.[5][6][7][8][9]

| Property | Predicted Value (Illustrative) | Optimal Range for Oral Drugs | Significance |

| Molecular Weight ( g/mol ) | 377.47 | < 500 Da | Influences size-dependent diffusion and overall drug-likeness. |

| logP (Octanol/Water) | 4.5 | 1 - 5 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |

| logS (Aqueous Solubility) | -4.0 | > -4 | Impacts dissolution in the gut and absorption. |

| pKa (Acidic/Basic) | Basic: 3.5; Acidic: N/A | Basic: 7-11; Acidic: 3-5 | Determines the ionization state at physiological pH, affecting absorption. |

| Polar Surface Area (PSA) | 75.0 Ų | < 140 Ų | Influences membrane permeability and blood-brain barrier penetration. |

Absorption

Absorption determines how much of an administered drug reaches the systemic circulation. For oral drugs, this primarily involves passage through the intestinal epithelium.[10][11][12]

| Parameter | Predicted Value (Illustrative) | Interpretation |

| Human Intestinal Absorption (HIA) | + (Good) | Qualitative prediction of absorption from the gut. |

| Caco-2 Permeability (nm/s) | 20 x 10⁻⁶ | High permeability (>10 x 10⁻⁶ nm/s) suggests good potential for passive intestinal absorption. |

| P-glycoprotein (P-gp) Substrate | No | Not being a substrate for P-gp efflux pump is favorable for absorption and CNS penetration. |

| P-glycoprotein (P-gp) Inhibitor | No | Low potential for drug-drug interactions involving the P-gp transporter. |

Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include binding to plasma proteins and the ability to cross physiological barriers.[13]

| Parameter | Predicted Value (Illustrative) | Interpretation |

| Plasma Protein Binding (PPB) | 95% | High binding (>90%) can limit the free drug available to exert its therapeutic effect and be metabolized. |

| Volume of Distribution (VDss) (L/kg) | 2.5 | A high VDss (>0.7 L/kg) suggests extensive tissue distribution. |

| Blood-Brain Barrier (BBB) Permeation | + (Permeable) | Indicates potential to cross the BBB. This is desirable for CNS targets but a liability for peripheral drugs. |

Metabolism

Metabolism is the biotransformation of a drug, primarily by enzymes in the liver, into metabolites that are more easily excreted. The Cytochrome P450 (CYP) enzyme family plays a crucial role in this process.[14][15][16] Predicting interactions with CYP enzymes is vital for assessing a drug's metabolic stability and its potential for drug-drug interactions.[17][18]

| Parameter | Predicted Outcome (Illustrative) | Significance |

| CYP2D6 Substrate | No | Low likelihood of being metabolized by this key enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4, the most common drug-metabolizing enzyme. |

| CYP1A2 Inhibitor | No | Low risk of inhibiting the metabolism of co-administered drugs that are substrates of this enzyme. |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions involving CYP2C9. |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving CYP2C19. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for significant drug-drug interactions by inhibiting the metabolism of other CYP3A4 substrates. |

| Site of Metabolism (SOM) | Diethylamino group, Phenyl ring | Identifies the specific atoms in the molecule most likely to be hydroxylated or otherwise modified by CYPs. |

Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys into the urine.[19][20][21][22]

| Parameter | Predicted Value (Illustrative) | Interpretation |

| Renal Clearance (CLr) (ml/min/kg) | 1.5 | Predicts the rate of elimination by the kidneys. |

| Renal OCT2 Substrate | No | Low likelihood of active secretion into urine via the Organic Cation Transporter 2. |

Toxicity

Early prediction of potential toxicity is one of the most valuable applications of in silico modeling, helping to flag compounds that may cause adverse effects.

| Parameter | Predicted Outcome (Illustrative) | Significance |

| hERG Inhibition (Cardiotoxicity) | Low Risk | Low potential to block the hERG potassium channel, which is associated with a risk of fatal cardiac arrhythmia. |

| Ames Mutagenicity | Non-mutagen | Low likelihood of causing DNA mutations, a key indicator of carcinogenic potential. |

| Hepatotoxicity (DILI) | Low Risk | Low potential to cause drug-induced liver injury. |

| Carcinogenicity | Negative | Low likelihood of causing cancer based on structural alerts. |

| Skin Sensitization | Negative | Low potential to cause an allergic skin reaction. |

digraph "Toxicity_Prediction_Logic" { rankdir="TB"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];"Input" [label="Compound Structure", shape=invhouse, fillcolor="#FBBC05"]; "hERG" [label="hERG Inhibition Model", fillcolor="#FFFFFF"]; "Ames" [label="Ames Mutagenicity Model", fillcolor="#FFFFFF"]; "DILI" [label="Hepatotoxicity Model", fillcolor="#FFFFFF"];

"Result_hERG" [label="Low/High Risk\nof Cardiotoxicity", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Result_Ames" [label="Mutagen/\nNon-mutagen", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Result_DILI" [label="Low/High Risk\nof Liver Injury", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Final_Assessment" [label="Toxicity Profile", shape=document, fillcolor="#FBBC05"];

"Input" -> "hERG"; "Input" -> "Ames"; "Input" -> "DILI";

"hERG" -> "Result_hERG" [label="Predict"]; "Ames" -> "Result_Ames" [label="Predict"]; "DILI" -> "Result_DILI" [label="Predict"];

"Result_hERG" -> "Final_Assessment"; "Result_Ames" -> "Final_Assessment"; "Result_DILI" -> "Final_Assessment"; }

Computational Methodologies and Experimental Protocols

In silico ADMET predictions are primarily based on two types of computational models: Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML).[23][24][25]

-

QSAR Models: These are regression or classification models that correlate a set of predictor variables (molecular descriptors) with the biological activity or property of a compound.[24][25] Descriptors can include physicochemical properties (e.g., logP, molecular weight) and topological indices that encode structural information.

-

Machine Learning Models: Modern approaches utilize advanced algorithms like Random Forests, Support Vector Machines (SVMs), and Deep Neural Networks.[3][23] These models are trained on large datasets of compounds with known experimental ADMET properties to learn complex relationships between chemical structures (often represented as molecular fingerprints) and their pharmacokinetic or toxicological outcomes.[26]

These computational models are built and validated using data from established in vitro experimental assays. Below are brief overviews of the protocols for two such critical assays.

Experimental Protocol: Caco-2 Permeability Assay

This assay is the industry standard for predicting human intestinal absorption in vitro.[27][28]

-

Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded onto semi-permeable filter inserts in multi-well plates.

-

Differentiation: The cells are cultured for approximately 21 days, during which they differentiate to form a polarized monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and transporter proteins.[28][29]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a low-permeability marker like Lucifer Yellow.[28][29]

-

Transport Experiment: The test compound is added to the apical (AP, representing the intestinal lumen) side of the monolayer. Samples are taken from the basolateral (BL, representing the blood) side at various time points (e.g., 30, 60, 90, 120 minutes).

-

Quantification: The concentration of the compound in the collected samples is measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated, which represents the rate of transport across the cell monolayer. To assess active efflux, the experiment is also run in the reverse direction (BL to AP).

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations, which is an indicator of carcinogenicity.[30][31][32]

-

Bacterial Strains: Several strains of Salmonella typhimurium (and sometimes Escherichia coli) are used. These strains are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (e.g., histidine).[30][33]

-

Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver homogenate). The S9 fraction contains enzymes (like CYPs) that can convert a non-mutagenic compound into a mutagenic metabolite.[34]

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid they cannot synthesize.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.[33]

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) will regain the ability to produce the essential amino acid and form visible colonies. The number of revertant colonies is counted.

-

Result Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[31]

Conclusion

In silico ADMET prediction is an indispensable tool in modern drug discovery. By providing a comprehensive profile of a compound's likely pharmacokinetic and toxicological properties from its structure alone, these methods enable researchers to make more informed decisions, prioritize promising candidates, and design molecules with a higher probability of success in clinical development. While in silico predictions do not replace experimental testing, they provide crucial guidance, reduce the reliance on animal testing, and ultimately accelerate the journey from a chemical entity to a life-saving therapeutic.

References

- 1. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development: Review article | ADMET and DMPK [pub.iapchem.org]

- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. In Silico Absorption and Deposition of Drugs - Uppsala University [uu.se]

- 13. Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico prediction of cytochrome P450-mediated site of metabolism (SOM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. In Silico Prediction of Cytochrome P450-Mediated Site of Metaboli...: Ingenta Connect [ingentaconnect.com]

- 17. mdpi.com [mdpi.com]

- 18. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Development of an in silico prediction system of human renal excretion and clearance from chemical structure information incorporating fraction unbound in plasma as a descriptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. schrodinger.com [schrodinger.com]

- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 28. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 29. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 30. Ames test - Wikipedia [en.wikipedia.org]

- 31. microbiologyinfo.com [microbiologyinfo.com]

- 32. criver.com [criver.com]

- 33. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 34. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Quinolone-Thiophene Analogs: A Case Study of C21H19N3O2S

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound with the molecular formula C21H19N3O2S represents a class of molecules for which specific public data is limited. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics based on the properties of its core chemical moieties, namely substituted quinoline and thiophene. The experimental protocols and data presented herein are illustrative and based on established pharmaceutical development practices for heterocyclic compounds.

Introduction

Compounds with the molecular formula this compound belong to a class of complex heterocyclic molecules. A representative structure is 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. The presence of both a quinoline and a thiophene ring system suggests a wide range of potential pharmacological activities, as both nuclei are considered "privileged structures" in medicinal chemistry. Quinoline derivatives, for instance, are known to possess anticancer, antimalarial, and antibacterial properties, often acting as kinase inhibitors.[1][2][3] Thiophene and its derivatives also exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[4][5]

The physicochemical properties, particularly aqueous solubility and chemical stability, are critical parameters in the development of any new chemical entity for therapeutic use. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. This guide outlines the expected solubility and stability profile for this class of compounds and provides detailed protocols for their evaluation.

Solubility Profile

The fused ring structure, coupled with multiple aromatic systems, suggests that compounds of the this compound class are likely to be poorly soluble in aqueous media. Thiophene itself is insoluble in water, preferring organic solvents.[5][6][7][8] While the quinoline nucleus is only slightly soluble in cold water, its solubility increases in hot water and it is readily soluble in most organic solvents.[2][9][10] The overall solubility of a derivative is heavily influenced by its substituents. The presence of ionizable groups, such as the amino group in the representative structure, can significantly impact the pH-dependent solubility.[11]

Expected Solubility Data

The following table summarizes the expected solubility of a typical this compound compound in various media, based on the general properties of quinoline and thiophene derivatives. These values are illustrative and would need to be confirmed experimentally.

| Solvent/Medium | Expected Solubility Category | Rationale |

| Water (pH 7.4) | Very Poorly Soluble to Insoluble | The large, hydrophobic core structure is expected to dominate, leading to low aqueous solubility. |

| 0.1 N HCl (pH ~1.2) | Slightly Soluble | The basic nitrogen in the quinoline ring and the amino substituent would be protonated at low pH, forming a more soluble salt.[11] |

| 0.1 N NaOH (pH ~13) | Very Poorly Soluble | In the absence of an acidic proton, increasing the pH is unlikely to enhance solubility. |

| Ethanol | Soluble | Thiophene and quinoline are generally soluble in organic solvents like ethanol.[2][5][6] |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of poorly soluble organic compounds. |

| Polyethylene Glycol 400 | Soluble | Co-solvents like PEG 400 are often used in formulations to enhance the solubility of poorly water-soluble drugs. |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Objective: To determine the saturated concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound compound (solid powder)

-

Selected solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of the solid compound to a vial, ensuring a solid phase remains at equilibrium.[14][15]

-

Add a known volume of the desired solvent (e.g., 5 mL) to the vial.

-

Seal the vials and place them in an orbital shaker set to 37 °C and a constant agitation speed.

-

Agitate the samples until equilibrium is reached. This is confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.[14]

-

After reaching equilibrium, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and separate the dissolved compound from the undissolved solid by centrifugation or filtration.

-

Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation.

-

Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Below is a diagram illustrating the experimental workflow for determining equilibrium solubility.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[16][17][18][19] The quinoline ring is generally stable, but can undergo oxidation.[20] The thiophene ring is also relatively stable to oxidizing agents but can be susceptible to electrophilic substitution.[4][7]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[21] The goal is to achieve 10-20% degradation to ensure that degradation products can be reliably detected.[16][18]

Summary of Forced Degradation Conditions:

| Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 N HCl, heated at 60-80 °C for several hours. | Hydrolysis of the nitrile or amino groups. Cleavage of the ether linkage. |

| Base Hydrolysis | 0.1 N NaOH, heated at 60-80 °C for several hours. | Similar to acid hydrolysis, with potential for base-catalyzed reactions. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temperature for 24 hours.[21] | Oxidation of the sulfur atom in the thiophene ring to a sulfoxide or sulfone. N-oxidation of the quinoline ring. |

| Thermal Degradation | Solid compound stored at a high temperature (e.g., 105 °C) for an extended period. | General decomposition of the molecule. |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[21] | Photochemical reactions such as oxidation or rearrangement, especially given the presence of multiple chromophores. |

Experimental Protocol for Forced Degradation

Objective: To generate potential degradation products and assess the intrinsic stability of the compound.

Materials:

-

This compound compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Temperature-controlled oven or water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector for peak purity analysis

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Samples: Prepare solutions of the compound in a suitable solvent. For hydrolysis, dissolve the compound in the acidic or basic solution. For oxidation, dissolve in a solution containing H₂O₂. For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in the table above. A control sample (unstressed) should be kept under normal conditions.

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours) to monitor the extent of degradation.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis:

-

Analyze all stressed and control samples by a stability-indicating HPLC-PDA method.

-

Calculate the percentage of degradation.

-

Check for peak purity of the parent compound to ensure no co-eluting degradants.

-

Characterize significant degradation products using LC-MS to determine their mass and propose structures.

-

The following diagram outlines the workflow for a forced degradation study.

Potential Biological Signaling Pathways

Quinoline-based molecules are frequently investigated as kinase inhibitors.[1] Many kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway.[3][22] An inhibitor targeting a receptor tyrosine kinase (RTK) upstream of this pathway, or a kinase within the pathway itself, could be a therapeutic strategy.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based kinase inhibitors.

Conclusion

While specific experimental data for compounds with the molecular formula this compound is not widely available, a comprehensive evaluation strategy can be formulated based on the known properties of its quinoline and thiophene cores. These compounds are anticipated to have low aqueous solubility, which will be pH-dependent due to the presence of basic functional groups. Their stability profile must be thoroughly investigated through forced degradation studies to identify potential liabilities and inform formulation development. The protocols and workflows detailed in this guide provide a robust framework for researchers to undertake the critical physicochemical characterization required for the advancement of this promising class of heterocyclic compounds.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. who.int [who.int]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. lubrizolcdmo.com [lubrizolcdmo.com]

- 17. ijrpns.com [ijrpns.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. scispace.com [scispace.com]

- 20. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. researchgate.net [researchgate.net]

The Discovery and Isolation of Novel Hexahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of novel hexahydroquinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. The versatile hexahydroquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. This document details the synthetic methodologies, experimental protocols for biological evaluation, and insights into the signaling pathways modulated by these compounds.

Synthesis of Hexahydroquinoline Derivatives

The synthesis of hexahydroquinoline derivatives is often achieved through multicomponent reactions, which offer efficiency and atom economy. The Hantzsch synthesis and its modifications are commonly employed methodologies.

General Synthetic Protocol: One-Pot Multicomponent Reaction

A prevalent and efficient method for synthesizing hexahydroquinoline derivatives involves a one-pot, four-component reaction. This approach typically combines an aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), a β-ketoester or a compound with an active methylene group (like malononitrile or ethyl acetoacetate), and a nitrogen source, commonly ammonium acetate.[1][2] The reaction can be catalyzed by various agents, including ionic liquids or nanocatalysts, and is often performed under mild conditions.[1][3][4]

A typical procedure involves stirring a mixture of the four components in a suitable solvent, such as ethanol, at room temperature or under reflux.[1][5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to yield the pure hexahydroquinoline derivative.

Experimental Protocol: Synthesis of Hexahydroquinoline-3-carboxylate Derivatives

This protocol is adapted from a study synthesizing a series of hexahydroquinoline-3-carboxylate derivatives with anti-inflammatory properties.[6][7]

-

Reaction Setup: In a round-bottom flask, combine 4-(difluoromethoxy)benzaldehyde (1 mmol), a substituted or unsubstituted 1,3-cyclohexanedione derivative (1 mmol), an appropriate alkyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) as the nitrogen source.[6][7]

-

Solvent and Reaction: Add ethanol (10 mL) as the solvent. Stir the mixture at reflux for the time required to complete the reaction (monitored by TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain the pure hexahydroquinoline-3-carboxylate derivative.

-

Characterization: Elucidate the structure of the synthesized compounds using spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).[6][7][8]

Biological Activity and Data

Novel hexahydroquinoline derivatives have been evaluated for a variety of biological activities. The following tables summarize quantitative data from recent studies.

Anticancer Activity

Hexahydroquinoline derivatives have shown promising activity against various cancer cell lines, often by targeting critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR).

Table 1: Inhibitory Activity of Hexahydroquinoline Derivatives against EGFR Kinase [9]

| Compound | EGFRWT IC50 (µM) | EGFRL858R IC50 (µM) | EGFRT790M IC50 (µM) |

| 6a | 0.358 | 0.453 | 0.511 |

| 6c | 0.112 | 0.129 | 0.142 |

| 6d | 0.103 | 0.115 | 0.133 |

| 6e | 0.124 | 0.138 | 0.149 |

| 6f | 0.131 | 0.142 | 0.155 |

| 6i | 0.205 | 0.288 | 0.314 |

| 8b | 0.149 | 0.163 | 0.172 |

| 8c | 0.157 | 0.171 | 0.183 |

| 8e | 0.166 | 0.183 | 0.195 |

| 10a | 0.173 | 0.191 | 0.203 |

| 10b | 0.185 | 0.201 | 0.215 |

| 10c | 0.192 | 0.213 | 0.229 |

| 10d | 0.097 | 0.108 | 0.124 |

| Erlotinib | 0.082 | 0.095 | 0.106 |

Anti-inflammatory Activity

Certain hexahydroquinoline derivatives have been identified as potent anti-inflammatory agents, with their mechanism of action linked to the inhibition of cytokines like Transforming Growth Factor-beta 1 (TGF-β1).[6][7]

Table 2: Cytotoxicity and TGF-β1 Inhibition by Hexahydroquinoline Derivatives [6][7][10]

| Compound | Cytotoxicity IC50 (µM) in 3T3 cells |

| 2d | >100 |

| 3b | >100 |

| 3e | >100 |

Note: In the referenced study, compounds 2d, 3b, and 3e were found to decrease the levels of TGF-β1, with compound 3e showing the most significant effect.[6][7]

Multidrug Resistance (MDR) Reversal

Some 5-oxo-hexahydroquinoline derivatives have been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells.

Table 3: Doxorubicin (DXR) IC50 Reduction by Compound 5c in MES-SA/Dx5 Cells [11][12]

| Treatment | DXR IC50 (nM) | Fold Reversal |

| DXR alone | 1550 ± 158 | - |

| DXR + 5c (10 µM) | 463 ± 45 | 3.3 |

| DXR + 5c (25 µM) | 175 ± 18 | 8.8 |

Key Signaling Pathways

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Certain hexahydroquinoline derivatives have been designed to inhibit both wild-type and mutant forms of EGFR, thereby blocking downstream signaling cascades that lead to cell proliferation and survival.[9]

TGF-β Signaling Pathway Modulation

The Transforming Growth Factor-beta (TGF-β) pathway plays a complex role in inflammation and cellular processes. Some hexahydroquinoline derivatives have been shown to modulate this pathway, suggesting a mechanism for their anti-inflammatory effects.[6][10]

Protocols for Biological Evaluation

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][11]

-

Cell Seeding: Plate cells (e.g., 3T3 or cancer cell lines) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the hexahydroquinoline derivatives for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

P-gp Inhibition Assay (Rhodamine 123 Accumulation)

This flow cytometry-based assay measures the ability of compounds to inhibit the P-glycoprotein (P-gp) efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[11]

-

Cell Preparation: Harvest P-gp overexpressing cells (e.g., MES-SA/Dx5) and adjust to a concentration of 1x10⁶ cells/mL.

-

Compound Incubation: Pre-incubate the cells with the test compounds at various concentrations for 20-30 minutes at 37°C.

-

Rhodamine 123 Addition: Add rhodamine 123 (to a final concentration of 5 µM) to the cell suspension and incubate for another 20-30 minutes.

-

Washing: Stop the reaction by adding ice-cold phosphate-buffered saline (PBS) and wash the cells multiple times to remove extracellular fluorescence.

-

Flow Cytometry: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.

-

Data Analysis: Quantify the increase in mean fluorescence intensity in treated cells compared to untreated controls. Verapamil is often used as a positive control for P-gp inhibition.

References

- 1. Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinity and Docking Studies of Dasatinib (C21H19N3O2S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth analysis of the binding affinity and molecular docking of Dasatinib (chemical formula: C21H19N3O2S), a potent multi-targeted tyrosine kinase inhibitor. Dasatinib is a critical therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to imatinib.[1][2] This document summarizes key quantitative binding data, details common experimental protocols for affinity determination, and presents computational docking studies that elucidate the structural basis of its inhibitory action. Signaling pathways modulated by Dasatinib are also visualized to provide a comprehensive understanding of its mechanism of action.

Introduction to Dasatinib

Dasatinib is a small-molecule inhibitor targeting several key tyrosine kinases. At nanomolar concentrations, its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][3] The deregulated kinase activity of BCR-ABL is a hallmark of CML, driving uncontrolled cell proliferation.[3][4] Unlike its predecessor imatinib, which primarily binds to the inactive conformation of the ABL kinase domain, Dasatinib effectively inhibits both the active and inactive conformations, contributing to its higher potency and its efficacy against many imatinib-resistant mutations.[1][2][3]

Binding Affinity Data

The binding affinity of Dasatinib has been quantified against a range of kinase targets. This data is crucial for understanding its potency and selectivity.

| Target Kinase | Measurement Type | Value | Notes |

| ABL1 (non-phosphorylated) | Kd | 67 nM | Determined via 31P NMR-based ATPase assay.[5][6] |

| ABL1 (recombinant) | IC50 | 22.12 nM | Determined by Kinase-Glo Plus luminescence assay.[7] |

| ABL1 (modified Dasatinib) | IC50 | 152.8 nM | HaloTag-ligand conjugated Dasatinib showed a ~7-fold increase in IC50.[7] |

| SIK2 (Salt-Inducible Kinase 2) | IC50 | 1.1 nM | Dasatinib is a potent pan-inhibitor of SIK family kinases.[8] |

| SIK3 (Salt-Inducible Kinase 3) | IC50 | 18 nM | |

| ADCK3 | IC50 | 299 nM | Determined using LanthaScreen™ Eu Kinase Binding Assay.[9] |

| Wild-type BCR-ABL | Relative Potency | >325-fold vs. Imatinib | In vitro activity demonstrates significantly higher potency.[4] |

Molecular Docking Studies

Molecular docking simulations provide critical insights into the binding mode of Dasatinib within the ATP-binding pocket of its target kinases, explaining its high affinity and broad specificity.

Dasatinib and ABL Kinase Interaction

Docking studies reveal that Dasatinib binds to the ATP-binding site of the ABL kinase domain.[3][4] Crystal structures, such as PDB entry 2GQG , show that Dasatinib requires fewer contact points with ABL compared to imatinib, contributing to its effectiveness against resistance mutations.[4][10] A key interaction involves a hydrogen bond with the backbone amide of Met318 in the hinge region of the kinase, which is crucial for activity against both native and mutated BCR-ABL.[11]

A representative docking study of Dasatinib with the Abl1 kinase reported a high-scoring binding affinity, with an XP GlideScore of -10.74 kcal/mol .[11]

Dasatinib and SIK2 Interaction

Homology modeling and molecular docking have also been used to investigate the interaction between Dasatinib and Salt-Inducible Kinase 2 (SIK2). These studies indicate a strong binding affinity.[8][12][13] The simulations identified a substantial hydrogen bond network between Dasatinib and SIK2, with specific hydrogen bonds forming between the Dasatinib N1 atom and the OG1 atom of Threonine 96 (T96).[12][13]

A docking study of Dasatinib against a homology model of SIK2 yielded a binding energy of -11.92 kcal/mol .[8][12]

Signaling Pathways Modulated by Dasatinib

Dasatinib exerts its therapeutic effect by inhibiting downstream signaling pathways that are critical for cancer cell proliferation, survival, and adhesion.

By binding to BCR-ABL and SRC family kinases, Dasatinib blocks the phosphorylation of downstream substrates, effectively inhibiting multiple oncogenic pathways.[3] These include the PI3K-Akt, MAPK, and STAT5 signaling cascades, which ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[4][14]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of binding affinity and for conducting molecular docking studies.

Kinase Binding Affinity Assays

A common workflow for determining the IC50 value of an inhibitor like Dasatinib involves a kinase activity assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 4. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]

Physicochemical Characterization of C21H19N3O2S: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C21H19N3O2S represents a fascinating scaffold for medicinal chemistry and materials science, embodying a diverse group of isomeric compounds. This technical guide focuses on a prominent member of this family, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one , a hybrid molecule integrating the well-known coumarin and 1,3,4-thiadiazole moieties. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and insights into its potential biological significance based on the activities of its constituent chemical motifs.

Core Physicochemical Data

The physicochemical properties of 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one are crucial for its handling, formulation, and interpretation of its biological activity. The following table summarizes key computed and experimental data for this compound and its close analogs.

| Property | Value | Data Type |

| Molecular Formula | This compound | - |

| Molecular Weight | 377.46 g/mol | Calculated |

| IUPAC Name | 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one | - |

| XlogP3 | 4.5 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

| Exact Mass | 377.11979 g/mol | Calculated |

| Monoisotopic Mass | 377.11979 g/mol | Calculated |

| Topological Polar Surface Area | 81.9 Ų | Calculated |

| Heavy Atom Count | 27 | Calculated |

Experimental Protocols

Accurate characterization of this compound isomers relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Coumarin-Thiadiazole Hybrids

The synthesis of coumarin-thiadiazole hybrids typically involves a multi-step process. A general synthetic pathway is outlined below.[1][2][3]

Step 1: Synthesis of Coumarin-3-carboxylic Acid A substituted salicylaldehyde is reacted with an active methylene compound, such as diethyl malonate or Meldrum's acid, in the presence of a catalytic amount of a base like piperidine.[2] The reaction mixture is heated, and upon completion, the intermediate is hydrolyzed to yield the corresponding coumarin-3-carboxylic acid.[2]

Step 2: Formation of the 1,3,4-Thiadiazole Ring The synthesized coumarin-3-carboxylic acid is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl3), to form an acyl chloride in situ.[2][3] This is followed by the addition of thiosemicarbazide. The subsequent intramolecular cyclization, often facilitated by heating, leads to the formation of the 2-amino-1,3,4-thiadiazole ring attached to the coumarin scaffold at the 3-position.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

¹H NMR : Acquire proton NMR spectra to identify the number and environment of protons. For coumarin-thiadiazole hybrids, characteristic signals include those for the aromatic protons of the coumarin and phenyl rings, the ethyl groups of the diethylamino substituent, and any protons on the thiadiazole ring.[3][4]

-

¹³C NMR : Acquire carbon-13 NMR spectra to determine the number of unique carbon atoms. Key signals will correspond to the carbonyl carbon of the coumarin lactone, carbons of the aromatic rings, and the aliphatic carbons of the diethylamino group.[4]

-

2D NMR : Techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons, confirming the overall structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound and for quantitative analysis.

-

Instrumentation : A standard HPLC system with a UV-Vis detector.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for heterocyclic compounds.[5]

-

Mobile Phase : A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).[5][6]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : Monitor the elution profile at a wavelength where the compound exhibits maximum absorbance, determined from a UV-Vis spectrum.

-

Purity Analysis : The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation : An electrospray ionization (ESI) mass spectrometer is commonly used for this class of compounds.[4]

-

Ionization Mode : Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

-

Analysis : The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[7][8] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. Common fragmentation patterns for thiadiazole derivatives may involve the loss of a nitrogen molecule (N₂).[7][9]

Potential Biological Significance and Signaling Pathways

While specific signaling pathway data for 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one is not extensively documented, the biological activities of its parent scaffolds, coumarins and thiadiazoles, suggest several potential areas of interest.

Coumarin Moiety: Coumarin derivatives are known to exhibit a wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[10][11] Some coumarins exert their anticancer effects by inducing apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[10]